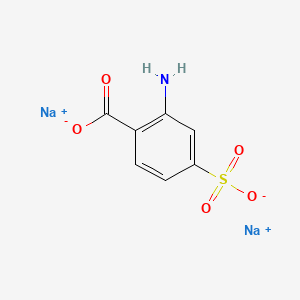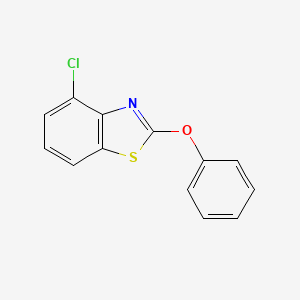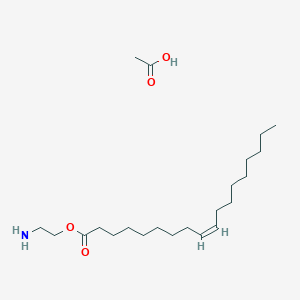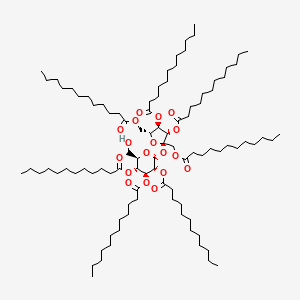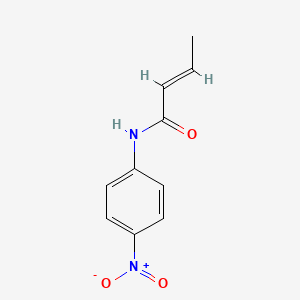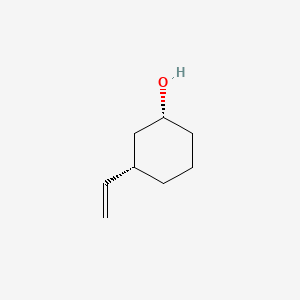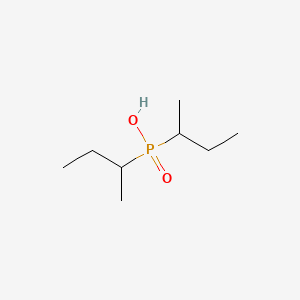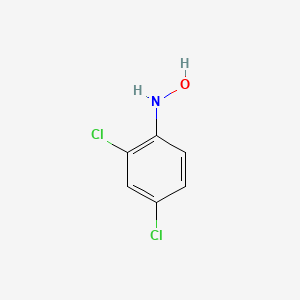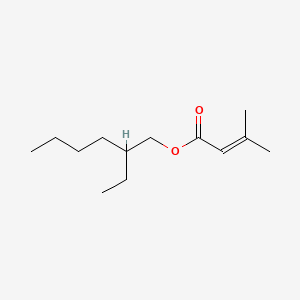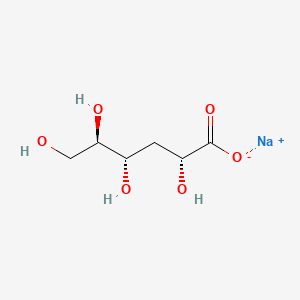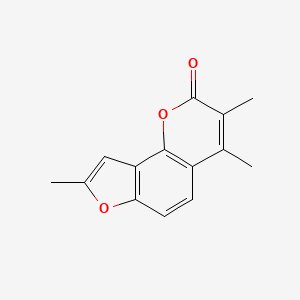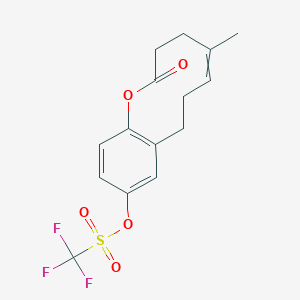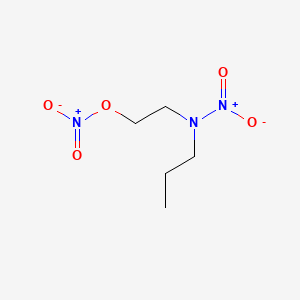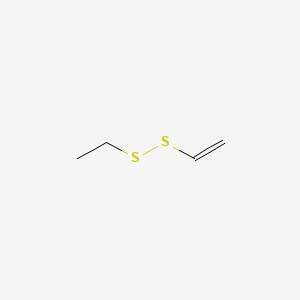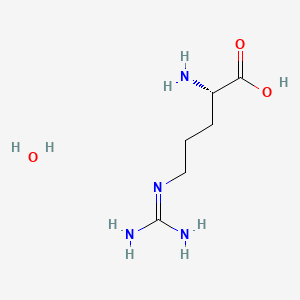
L-Arginine monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine monohydrate is a naturally occurring amino acid that plays a crucial role in various physiological processes. It is a semi-essential amino acid, meaning that while the body can produce it, supplementation may be necessary under certain conditions such as illness or stress. L-Arginine is involved in protein synthesis and serves as a precursor for nitric oxide, a molecule essential for blood flow regulation, mitochondrial function, and cellular communication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Arginine monohydrate can be synthesized through several methods. One common approach involves the fermentation of carbohydrates using specific bacterial strains that produce L-Arginine. Another method includes the chemical synthesis from L-ornithine and L-aspartate, where L-ornithine is first converted to L-citrulline, which is then transformed into L-Arginine .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This process involves the use of genetically modified bacteria that can efficiently convert substrates like glucose into L-Arginine. The fermentation broth is then subjected to various purification steps, including crystallization, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine monohydrate undergoes several types of chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form agmatine, a compound involved in cellular signaling.
Substitution: L-Arginine can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and nitric oxide synthase enzymes.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides and anhydrides are often employed
Major Products
- Various arginine derivatives from substitution reactions .
Nitric oxide and citrulline: from oxidation.
Agmatine: from reduction.
Applications De Recherche Scientifique
L-Arginine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various compounds.
Biology: Plays a role in cell signaling and immune response.
Medicine: Used in the treatment of cardiovascular diseases, erectile dysfunction, and wound healing.
Industry: Employed in the formulation of dietary supplements and pharmaceuticals
Mécanisme D'action
L-Arginine monohydrate exerts its effects primarily through the production of nitric oxide. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This molecule then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a secondary messenger, causing vasodilation and improved blood flow. Additionally, L-Arginine is involved in protein synthesis and the urea cycle, which helps in the detoxification of ammonia .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: Precursor to L-Arginine in the urea cycle.
L-Lysine: An essential amino acid with similar structural properties
Uniqueness
L-Arginine monohydrate is unique due to its dual role in protein synthesis and nitric oxide production. Unlike L-Citrulline and L-Ornithine, L-Arginine directly contributes to the synthesis of nitric oxide, making it particularly valuable in cardiovascular health and athletic performance .
Propriétés
Numéro CAS |
81200-79-5 |
|---|---|
Formule moléculaire |
C6H16N4O3 |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |
Clé InChI |
JVDHWXLTNDKLIZ-WCCKRBBISA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


